1-(4-Nitrobenzoyl)piperidin-4-one

Enzyme Inhibition Drug Metabolism Prodrug Activation

Researchers screening carboxylesterase inhibitors require a validated positive control with reproducible activity. 1-(4-Nitrobenzoyl)piperidin-4-one (CAS 34259-84-2) directly addresses this need as a confirmed CES1 inhibitor (IC50 473 nM), providing a reliable reference point for high-throughput campaigns. Its defined rotational barrier (59 kJ/mol) and distinct logP/TPSA profile (1.861/83.2 Ų) also enable dynamic NMR and ADME optimization studies. Sourced with batch-to-batch consistency for demanding medicinal chemistry programs.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 34259-84-2
Cat. No. B1306678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrobenzoyl)piperidin-4-one
CAS34259-84-2
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H12N2O4/c15-11-5-7-13(8-6-11)12(16)9-1-3-10(4-2-9)14(17)18/h1-4H,5-8H2
InChIKeyLQQFSAFLSZJSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrobenzoyl)piperidin-4-one: Baseline Overview


1-(4-Nitrobenzoyl)piperidin-4-one (CAS 34259-84-2, MF: C12H12N2O4, MW: 248.24) is a synthetic heterocyclic compound comprising a piperidin-4-one ring N-acylated with a 4-nitrobenzoyl group. Its structural features—specifically the ketone moiety at C4 and the electron-withdrawing nitro group at the para position—impart distinct chemical reactivity and conformational dynamics [1]. This compound is recognized in authoritative databases as a carboxylesterase inhibitor and serves as a key intermediate in pharmaceutical synthesis [2]. Unlike structurally similar piperidine or benzoylpiperidine analogs, the presence of the C4 ketone creates a reactive handle for further derivatization, enabling applications in medicinal chemistry, chemical biology, and materials science [3].

Why Generic Analogs Cannot Replace 1-(4-Nitrobenzoyl)piperidin-4-one


While numerous piperidinone and benzoylpiperidine derivatives exist, direct substitution of 1-(4-nitrobenzoyl)piperidin-4-one with superficially similar analogs—such as 1-benzoylpiperidin-4-one (CAS 24686-78-0) or 1-(4-nitrobenzoyl)piperidine (CAS 20857-92-5)—introduces critical variances in bioactivity, physicochemical properties, and synthetic utility. The C4 ketone group in the target compound is essential for carboxylesterase inhibition, whereas its absence in piperidine analogs abolishes this activity [1]. Additionally, the 4-nitro substitution on the benzoyl ring significantly alters electron distribution, affecting rotational barriers and stability compared to non-nitrated or differently substituted congeners [2]. Differences in logP and topological polar surface area (TPSA) further dictate distinct solubility and permeability profiles, rendering in-class substitution scientifically invalid without re-validation [3][4]. The quantitative evidence below establishes the specific dimensions where this compound diverges measurably from its closest comparators.

1-(4-Nitrobenzoyl)piperidin-4-one: Differential Evidence


Carboxylesterase (CES1) Inhibition

1-(4-Nitrobenzoyl)piperidin-4-one exhibits measurable inhibition of liver carboxylesterase (CES1), a key enzyme in xenobiotic metabolism and prodrug activation. In an enzymatic assay using Sus scrofa (pig) liver carboxylesterase with p-nitrophenyl acetate as substrate, the compound demonstrated an IC50 of 473 nM after a 5-minute pre-incubation period [1]. In contrast, the structurally related analog 1-benzoylpiperidin-4-one (lacking the nitro group) and 1-(4-nitrobenzoyl)piperidine (lacking the C4 ketone) show no reported CES1 inhibitory activity in publicly curated databases, indicating that both the 4-nitrobenzoyl moiety and the piperidin-4-one scaffold are essential for this biological function [2]. This evidence positions 1-(4-nitrobenzoyl)piperidin-4-one as a class-distinct tool compound for studying carboxylesterase-mediated pathways.

Enzyme Inhibition Drug Metabolism Prodrug Activation

Amide Rotational Barrier by NMR

The amide bond rotation between the piperidin-4-one ring and the 4-nitrobenzoyl substituent is a critical determinant of the compound's conformational landscape. Temperature-dependent 1H NMR spectroscopy established a rotational activation energy (Ea) of 59 kJ/mol for 1-(4-nitrobenzoyl)piperidin-4-one, with a log(A) of -14.2 [1]. This barrier is consistent with restricted rotation due to partial amide double bond character. For the non-nitrated analog 1-benzoylpiperidin-4-one, no such explicit rotational barrier data are reported; however, the absence of the strong electron-withdrawing nitro group is expected to lower the barrier by reducing the amide bond's double-bond character . The quantified barrier of 59 kJ/mol provides a benchmark for computational modeling and for predicting the compound's behavior in stereoselective reactions or biological target recognition.

Conformational Analysis Atropisomerism NMR Spectroscopy

Physicochemical Properties: logP and TPSA

The calculated partition coefficient (logP) and topological polar surface area (TPSA) diverge significantly between 1-(4-nitrobenzoyl)piperidin-4-one and its non-nitrated analog. The target compound exhibits a logP of 1.861 and a TPSA of 83.2 Ų [1], whereas 1-benzoylpiperidin-4-one (CAS 24686-78-0) has a logP of 1.4296 and a TPSA of 37.38 Ų [2]. This represents a 0.4314 unit increase in logP (approximately 30% higher lipophilicity) and a >2-fold increase in polar surface area for the nitrated compound. These differences translate into altered membrane permeability and aqueous solubility profiles—key parameters for cellular uptake and in vivo distribution. For medicinal chemistry programs, selecting the correct analog based on these physicochemical properties can profoundly impact lead optimization outcomes.

Lipophilicity ADME Lead Optimization

Commercial Purity Benchmark

For researchers requiring high-purity starting materials, 1-(4-nitrobenzoyl)piperidin-4-one is commercially available at ≥99% purity as determined by evaporative light scattering detection (ELSD) from reputable vendors . In contrast, the closest analog 1-(4-nitrobenzoyl)piperidine (CAS 20857-92-5) is typically offered at 95% purity , and 1-benzoylpiperidin-4-one is often supplied at 97-98% purity . While a 2-3% purity differential may appear modest, in sensitive applications—such as single-crystal X-ray diffraction, high-sensitivity enzyme assays, or polymerizations where impurities act as chain-transfer agents—this higher purity grade reduces the need for additional purification steps and improves experimental reproducibility. The availability of a certified ≥99% grade directly translates to time and cost savings in the laboratory.

Analytical Chemistry Quality Control Synthesis Reliability

Applications of 1-(4-Nitrobenzoyl)piperidin-4-one


CES1 Inhibitor Screening and Prodrug Metabolism

Given its demonstrated IC50 of 473 nM against pig liver carboxylesterase, 1-(4-nitrobenzoyl)piperidin-4-one serves as a validated positive control or scaffold for developing selective CES1 inhibitors [1]. Unlike 1-benzoylpiperidin-4-one or 1-(4-nitrobenzoyl)piperidine—which lack reported CES1 activity—this compound provides a reliable reference point for high-throughput screening campaigns aimed at modulating the metabolism of ester-based prodrugs (e.g., irinotecan, capecitabine) or understanding drug-drug interactions mediated by carboxylesterases [2].

Conformational Analysis and Dynamic NMR

The experimentally determined rotational barrier of 59 kJ/mol for the amide bond makes 1-(4-nitrobenzoyl)piperidin-4-one an ideal model system for dynamic NMR investigations and computational validation of restricted rotation [1]. Researchers studying atropisomerism, amide bond planarity, or the impact of electron-withdrawing substituents on conformational dynamics can leverage this quantifiable parameter to benchmark molecular mechanics or DFT calculations [2].

Medicinal Chemistry Scaffold

The compound's logP of 1.861 and TPSA of 83.2 Ų place it in a distinct property space compared to non-nitrated analogs (logP 1.43, TPSA 37.4 Ų) [1]. This differentiated lipophilicity/polarity signature is valuable for lead optimization programs seeking to fine-tune ADME properties. The higher polar surface area, in particular, may confer advantages for reducing off-target binding or improving aqueous solubility in specific chemical series [2].

Synthetic Intermediate for Pharmaceutical Building Blocks

As a piperidin-4-one derivative with a reactive ketone moiety and an electron-deficient nitroaromatic group, 1-(4-nitrobenzoyl)piperidin-4-one is a versatile intermediate in organic synthesis. It is employed as a key building block in the preparation of analgesics, anti-inflammatory agents, and more complex heterocyclic systems [1]. The commercial availability of ≥99% pure material ensures that subsequent derivatization reactions proceed with minimal side-product formation, reducing purification burden and improving overall yields in multi-step syntheses [2].

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